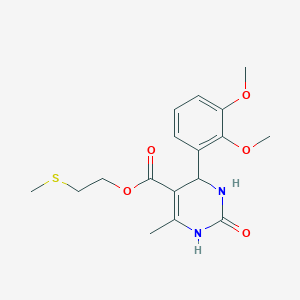![molecular formula C19H14N4O5S B5209928 N-[3-({[(3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B5209928.png)
N-[3-({[(3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-({[(3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide, also known as NBQX, is a potent and selective antagonist for the ionotropic glutamate receptors. It is a synthetic compound that has been developed to study the role of glutamate receptors in neurophysiology and neuropharmacology. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mechanism of Action
N-[3-({[(3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide is a selective antagonist for the ionotropic glutamate receptors, specifically the AMPA receptors. It binds to the receptor site and blocks the action of glutamate, which is a neurotransmitter that is involved in synaptic transmission. By blocking the action of glutamate, N-[3-({[(3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide reduces the excitability of neurons and modulates synaptic plasticity.
Biochemical and Physiological Effects:
N-[3-({[(3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the frequency and amplitude of excitatory postsynaptic potentials, which are involved in synaptic transmission. It has also been shown to reduce the amplitude of evoked excitatory postsynaptic currents, which are involved in synaptic plasticity. Additionally, N-[3-({[(3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide has been shown to reduce the number and duration of epileptiform events, which are associated with epilepsy.
Advantages and Limitations for Lab Experiments
The advantages of using N-[3-({[(3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide in lab experiments include its high potency and selectivity for the AMPA receptors, its ability to modulate synaptic plasticity, and its potential therapeutic applications. However, the limitations of using N-[3-({[(3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide in lab experiments include its potential toxicity and the need for careful dosing and administration.
Future Directions
There are several future directions for research on N-[3-({[(3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide. One direction is to investigate its potential therapeutic applications for neurological disorders, such as epilepsy and stroke. Another direction is to explore its effects on other neurotransmitter systems, such as the GABAergic system. Additionally, research could be conducted to develop new derivatives of N-[3-({[(3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide that have improved potency and selectivity for the AMPA receptors.
Synthesis Methods
The synthesis of N-[3-({[(3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide involves a multi-step process that starts with the reaction of 4-nitrobenzoyl chloride with 2-aminophenol to form 4-nitrobenzamide. This is then reacted with carbon disulfide and sodium hydroxide to form the thiourea derivative. The thiourea derivative is then reacted with 2-furoyl chloride to form the final product, N-[3-({[(3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide.
Scientific Research Applications
N-[3-({[(3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide has been widely used in scientific research to study the role of glutamate receptors in neurophysiology and neuropharmacology. It has been used to study the mechanisms of synaptic transmission, synaptic plasticity, and the regulation of neuronal excitability. The compound has also been used to investigate the role of glutamate receptors in various neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases.
properties
IUPAC Name |
N-[3-[(3-nitrobenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O5S/c24-17(12-4-1-7-15(10-12)23(26)27)22-19(29)21-14-6-2-5-13(11-14)20-18(25)16-8-3-9-28-16/h1-11H,(H,20,25)(H2,21,22,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHRYBFFNVSSCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-({[(3-nitrophenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[4-(1H-indol-3-ylmethyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5209877.png)
![(1,3-benzodioxol-5-ylmethyl)[2-(2,4-dichlorophenyl)ethyl]amine](/img/structure/B5209883.png)
![2-{[(2-methyl-4-nitrophenyl)amino]methylene}cyclohexanone](/img/structure/B5209896.png)
![N-[3-(1H-imidazol-1-yl)propyl]-1-(3-methylbenzyl)-4-piperidinecarboxamide](/img/structure/B5209904.png)
![1-(4-nitrophenyl)-4-[(phenylsulfonyl)carbonyl]piperazine](/img/structure/B5209907.png)
![2-(3-pyridinylcarbonyl)-3-(trifluoromethyl)-2,3,3a,4,5,6,7,8-octahydrocyclohepta[c]pyrazol-3-ol](/img/structure/B5209909.png)

![4-chloro-N-[3-oxo-3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5209919.png)
